molecular formula C23H24N2O6S2 B6560236 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946295-36-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B6560236
CAS No.: 946295-36-9
M. Wt: 488.6 g/mol
InChI Key: YYTRTKBVVAFACM-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that combines functional groups from benzenesulfonamide and tetrahydroquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis typically begins with commercially available precursors such as benzenesulfonyl chloride and 2,5-dimethoxybenzenesulfonyl chloride.

  • Step 1 Formation of Intermediate: : Benzenesulfonyl chloride reacts with 1,2,3,4-tetrahydroquinoline under basic conditions (using a base such as sodium hydroxide or potassium carbonate) to form the intermediate benzenesulfonyl-1,2,3,4-tetrahydroquinoline.

  • Step 2 Sulfonamide Formation: : The intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a suitable base (like triethylamine) to yield N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide.

Industrial Production Methods:

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity, such as using more concentrated reactants, continuous flow reactors, and employing efficient purification techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions at the tetrahydroquinoline moiety, possibly forming quinoline derivatives.

  • Reduction: : Reductive reactions may target the sulfonamide groups, potentially reducing them to amines.

  • Substitution: : Substituent groups on the benzene rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Reactions may involve reagents such as halogens (for halogenation) or nitrating agents (for nitration).

Major Products:

Oxidation and reduction reactions yield products like quinoline derivatives or amine derivatives, respectively. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry:

Biology:

In biological research, this compound may be used to study enzyme interactions, cellular signaling pathways, and other biochemical processes.

Medicine:

Potential medical applications include its use as a lead compound in drug development, particularly for designing molecules targeting specific enzymes or receptors.

Industry:

In the industrial realm, this compound could be employed in the synthesis of specialty chemicals, materials science, and the development of new catalysts.

Comparison with Similar Compounds

  • N-(4-Bromobenzyl)-4-(benzenesulfonyl)piperidine-1-sulfonamide

  • N-(4-Methoxybenzyl)-4-(benzenesulfonyl)piperidine-1-sulfonamide

  • N-(4-Chlorobenzyl)-4-(benzenesulfonyl)piperidine-1-sulfonamide

Highlighting Uniqueness:

While similar compounds may share structural features, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its combination of benzenesulfonamide and tetrahydroquinoline functionalities

This article aims to provide a detailed understanding of this compound, covering its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-30-19-11-13-22(31-2)23(16-19)32(26,27)24-18-10-12-21-17(15-18)7-6-14-25(21)33(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTRTKBVVAFACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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